molecular formula C20H15NO4 B1402115 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-71-1

1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B1402115
CAS RN: 1365988-71-1
M. Wt: 333.3 g/mol
InChI Key: SRJPVKMPXKIDDY-BJMVGYQFSA-N
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Description

The compound “1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, 1,3-Dipolar cycloaddition of nitrones to methyl {4- [(2E)-3- (4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate has been reported to regioselectively afford the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields (85–90%) .


Chemical Reactions Analysis

The compound may be involved in 1,3-Dipolar cycloaddition reactions, which provide an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .

Scientific Research Applications

Luminescent Polymer Development

  • The compound is used in creating highly luminescent polymers, such as those containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and high quantum yield, beneficial for optical applications (Zhang & Tieke, 2008).

Spiro Heterocyclization in Organic Chemistry

  • The compound is integral in spiro heterocyclization processes, forming complex spiro compounds with potential applications in various fields of organic chemistry (Antonov, Dmitriev, & Maslivets, 2019).

Advanced Reaction Pathways

Electronics and Photovoltaics

  • The compound's derivatives are used in the synthesis of n-type conjugated polyelectrolytes for applications as electron transport layers in polymer solar cells, enhancing power conversion efficiency due to their electronic properties (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Crystal Structure Analysis

Corrosion Inhibition

Biochemical Analysis

Biochemical Properties

1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of isoxazolidine derivatives . These interactions are crucial for the synthesis of heterocyclic compounds, which exhibit a broad spectrum of biological activities, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the formation of chiral centers in cells, which is essential for the synthesis of biologically active molecules . Additionally, its interaction with cellular proteins can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular processes. The compound’s ability to participate in cycloaddition reactions is a key aspect of its molecular mechanism, enabling the formation of complex molecules with diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term biochemical experiments . Its degradation products and their potential impacts on cellular processes must also be considered.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways is essential for understanding its biochemical and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine its accumulation and distribution, influencing its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

1-[4-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-25-17-4-2-3-14(13-17)5-10-18(22)15-6-8-16(9-7-15)21-19(23)11-12-20(21)24/h2-13H,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPVKMPXKIDDY-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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